N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide
Description
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide is a structurally complex organic compound featuring a 1H-indole core substituted with a p-tolyl group at position 2 and a thioethyl-propionamide moiety at position 3.
Properties
IUPAC Name |
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-3-18(23)21-12-13-24-20-16-6-4-5-7-17(16)22-19(20)15-10-8-14(2)9-11-15/h4-11,22H,3,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHRKFJFDVAMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The p-tolyl group is then introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
The thioether linkage is formed by reacting the indole derivative with an appropriate thiol compound under basic conditions. Finally, the propionamide group is introduced through an amidation reaction, typically using propionyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide with analogous compounds from the provided evidence, focusing on structural motifs, synthetic strategies, and inferred biological relevance.
Structural Analogues with Indole and Amide Moieties
- N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide ():
This compound shares the indole-ethyl-amide backbone but replaces the p-tolyl and thioether groups with a fluorinated biphenyl moiety. The presence of fluorine may enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins, whereas the thioether in the target compound could improve solubility or confer redox activity .
Thioether-Containing Analogues (–4)
Compounds such as 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide () and N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide () feature thioether linkages and amide groups but utilize benzamide or pyridine cores instead of indole. These differences influence electronic properties and target selectivity. For example:
- Benzamide derivatives (): Often associated with kinase inhibition or anti-inflammatory activity.
- Indole derivatives : More likely to interact with serotonin receptors or tubulin polymerization pathways due to the indole scaffold’s natural role in tryptophan-derived biomolecules.
Biological Activity
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propionamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features an indole core structure with a p-tolyl group and a thioether linkage. Its synthesis typically involves several steps:
- Preparation of the Indole Core : This is often achieved through Fischer indole synthesis.
- Introduction of the p-Tolyl Group : This is done via Friedel-Crafts alkylation using p-tolyl chloride.
- Formation of the Thioether Linkage : The indole derivative reacts with a thiol compound under basic conditions.
- Amidation : Finally, the propionamide group is introduced using propionyl chloride in the presence of a base like triethylamine.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The indole structure enhances its binding affinity, while the thioether linkage may modulate its biological effects by affecting solubility and stability.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity against various cancer cell lines. Table 1 summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 26 | Induction of apoptosis |
| HepG2 (Liver) | 0.71 | Antiproliferative effects |
| BT474 (Breast) | 1.39 | Cell cycle arrest |
These findings suggest that this compound could be a promising candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Studies
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Assessment : In vitro tests on A549 cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
- Antimicrobial Screening : A study demonstrated that the compound effectively inhibited Staphylococcus aureus growth with an MIC value of 12 µg/mL, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-(1H-indol-3-yl)ethyl)propionamide | Lacks p-tolyl and thioether groups | Reduced anticancer activity |
| N-(2-((2-(phenyl)-1H-indol-3-yl)thio)ethyl)propionamide | Similar but with phenyl group | Different reactivity profile |
The presence of both p-tolyl and thioether groups in this compound enhances its binding affinity to biological targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
